Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-
Description
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- (hereafter referred to by its full systematic name) is a substituted phenolic compound featuring a 3-isoxazolyl core linked to a 3-bromophenyl group at position 5 and a methyl group at position 4 of the phenol ring.
Properties
CAS No. |
651021-71-5 |
|---|---|
Molecular Formula |
C16H12BrNO2 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
2-[5-(3-bromophenyl)-1,2-oxazol-3-yl]-4-methylphenol |
InChI |
InChI=1S/C16H12BrNO2/c1-10-5-6-15(19)13(7-10)14-9-16(20-18-14)11-3-2-4-12(17)8-11/h2-9,19H,1H3 |
InChI Key |
CTVJQAGJMUYAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NOC(=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- typically involves the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to introduce the bromine atom. This is usually achieved through electrophilic halogenation using bromine in the presence of a catalyst.
Formation of Isoxazole Ring: The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and isoxazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Phenyl Groups
4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00)
- Substituents : 3-chlorophenyl on isoxazole, triazole-pyridine core.
- Key Differences : Chlorine (Cl) vs. bromine (Br) at the phenyl position reduces molecular weight (Cl: ~35.5 g/mol vs. Br: ~79.9 g/mol) and lipophilicity (ClogP ~3.2 vs. BrClogP ~4.1).
- Biological Activity : TT00 and its derivatives are used for stress-related disorders in veterinary medicine, targeting neuroendocrine pathways . The brominated analogue may exhibit prolonged half-life due to increased lipophilicity but could face solubility challenges.
(3-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol
- Substituents : 3-chlorophenyl, ethoxy group, and hydroxylated diphenylmethane backbone.
- Key Differences: Ethoxy and hydroxyl groups enhance polarity compared to the methylphenol in the target compound. The dimethylisoxazole core may reduce steric hindrance compared to the monosubstituted isoxazole in the target .
- Synthesis : Prepared via Grignard reactions, similar to methods that might apply to the target compound .
Analogues with Heterocyclic Modifications
[5-(2-Thienyl)-3-isoxazolyl]methanol
- Substituents : Thienyl (sulfur-containing heterocycle) replaces bromophenyl.
- The target compound’s bromophenyl group may offer stronger van der Waals interactions in hydrophobic pockets.
Piperazine, 1-(4-fluorophenyl)-4-[2-[5-(2-thienyl)-3-isoxazolyl]ethyl]- (CAS 194491-36-6)
- Substituents : Fluorophenyl, thienyl-isoxazole, and piperazine.
- Key Differences: Piperazine adds basicity and hydrogen-bonding capacity, contrasting with the phenolic hydroxyl group in the target compound. Fluorine’s electronegativity may enhance metabolic stability compared to bromine .
Analogues with Pyridinyl and Aliphatic Moieties
4-[2-[5-[5-(2(S)-Pyrrolidinylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethyl]morpholine (Compound 28)
- Substituents : Pyridinyl-pyrrolidinylmethoxy and morpholine.
- Key Differences : The pyridinyl group increases polarity, favoring solubility in aqueous environments. This compound acts as a potent α4β2-nAChR partial agonist (EC₅₀ ~10 nM), whereas bromophenyl substitution in the target compound may shift selectivity toward other receptor subtypes .
Comparative Data Table
Key Research Findings
- Halogen Effects : Chlorophenyl derivatives (e.g., TT00) prioritize metabolic stability and solubility, while bromophenyl analogues (target compound) may enhance target affinity in hydrophobic environments .
- Synthetic Pathways : Grignard reactions () and Suzuki couplings (inferred from ) are viable for introducing aryl groups to isoxazole cores.
- Biological Targets: Isoxazole derivatives with pyridinyl or morpholine groups () show high specificity for nicotinic receptors, whereas phenolic analogues may favor antioxidant or antimicrobial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
